molecular formula C11H8Cl2N2O2 B1205969 5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione

5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione

Cat. No. B1205969
M. Wt: 271.1 g/mol
InChI Key: QHEAMMAWYIVSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione is a member of toluenes.

Scientific Research Applications

1. Synthesis and Application in Heterocyclic Chemistry

5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione is utilized in the synthesis of novel heterocyclic compounds. For instance, its derivatives have been used in the Vilsmeier-Haack reaction to produce heterocyclo-substituted furo[2,3-c:5,4-c']dipyrazole derivatives. These derivatives exhibit potential antibacterial and antifungal activities, highlighting their significance in medicinal chemistry (Awad, 1992).

2. Role in Synthesis of Bioactive Compounds

Compounds derived from 5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione have been synthesized for their bioactivity. These include the creation of compounds like 1(2)-Aryl-6,7-dihydro-6-methyl-3-methylthiopyrano[4,3-c]pyrazol-4-(2H)-ones, which have been tested for fungicidal and anticancer activities. This underscores the compound's utility in developing potential therapeutic agents (Wang You-ming, 2007).

3. In Synthesis of Chromophores

The compound has been used in synthesizing novel pyrrolo[2,3-c]pyrazol-3(2H)-ones and 1,2-dihydro-5H,6H-pyridazine-5,6-diones chromophores. These derivatives have significant implications in the field of organic electronics and photonics due to their spectral characteristics, which are pivotal in light-emitting diodes and laser technologies (Taghva & Kabirifard, 2020).

4. Use in Heterocyclic Synthesis

It also finds application in the synthesis of complex heterocyclic structures, such as pyrazolo[3,4-d]-pyridazinones and pyrazolo[3,4-d]pyridazines. These compounds have potential uses in various fields including pharmaceuticals, dyes, and agrochemicals (Şener et al., 2002).

5. Application in Herbicide Development

Derivatives of this compound have been synthesized for their herbicidal properties. For example, 1-phenyl-piperazine-2,6-diones, prepared using this compound, demonstrated significant herbicidal activity, indicating its potential in developing new agrochemicals (Li et al., 2005).

properties

Product Name

5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.1 g/mol

IUPAC Name

5,6-dichloro-4-(4-methylphenyl)-1H-pyrazine-2,3-dione

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-2-4-7(5-3-6)15-9(13)8(12)14-10(16)11(15)17/h2-5H,1H3,(H,14,16)

InChI Key

QHEAMMAWYIVSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(NC(=O)C2=O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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